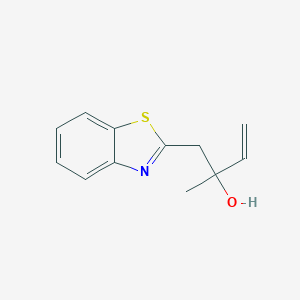

2-Benzothiazoleethanol,alpha-ethenyl-alpha-methyl-(9CI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tubocurarin ist ein natürlich vorkommendes Alkaloid, das aus der Rinde der südamerikanischen Pflanze Chondrodendron tomentosum gewonnen wird. Es ist historisch bekannt für seine Verwendung als Pfeilgift von indigenen Südamerikanern. Tubocurarin ist ein Benzylisoquinolin-Derivat und war das erste identifizierte Curare-Alkaloid. Es wurde erstmals 1935 von Harold King isoliert und wurde klinisch verwendet, um während Operationen eine neuromuskuläre Blockade herbeizuführen .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Tubocurarin kann durch eine Reihe von chemischen Reaktionen synthetisiert werden, die Benzylisoquinolin-Derivate beinhalten. Eine der synthetischen Routen beinhaltet die Verwendung von Vanillin als Ausgangsmaterial, gefolgt von einer Reihe von Transformationen, einschließlich Ullmann-artigen C-O-Kupplungen . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupferkatalysatoren und spezifischen Liganden, um die Kupplungsreaktionen zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion von Tubocurarin beinhaltet die Extraktion der Verbindung aus der Rinde von Chondrodendron tomentosum. Der Extraktionsprozess beinhaltet das Kochen der Rinde, um eine dunkle, schwere Paste zu erhalten, die dann gereinigt wird, um Tubocurarin zu isolieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tubocurarine can be synthesized through a series of chemical reactions involving benzylisoquinoline derivatives. One of the synthetic routes involves the use of vanillin as a starting material, followed by a series of transformations including Ullmann-type C-O couplings . The reaction conditions typically involve the use of copper catalysts and specific ligands to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of tubocurarine involves the extraction of the compound from the bark of Chondrodendron tomentosum. The extraction process includes boiling the bark to obtain a dark, heavy paste, which is then purified to isolate tubocurarine .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tubocurarin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Tubocurarin kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Struktur von Tubocurarin verändern, was zu unterschiedlichen pharmakologischen Eigenschaften führt.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Tubocurarin-Molekül einführen und so seine Aktivität verändern.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit Tubocurarin verwendet werden, sind Kupferkatalysatoren, Liganden wie N,N-Dimethylglycin und Basen wie Kaliumphosphat . Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die gewünschten Transformationen sicherzustellen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von Tubocurarin, wie Dimethyl-L-curin-Dimethochlorid und Cissampelosime-Methiodid .

Wissenschaftliche Forschungsanwendungen

Tubocurarin wurde umfassend auf seine Anwendungen in verschiedenen Bereichen untersucht:

Chemie: Tubocurarin dient als Modellverbindung für die Untersuchung der Synthese und Reaktionen von Benzylisoquinolin-Derivaten.

Biologie: Es wird verwendet, um die Mechanismen der neuromuskulären Blockade und die Rolle von Acetylcholinrezeptoren zu untersuchen.

Medizin: Tubocurarin wurde historisch als Muskelrelaxans während Operationen verwendet. .

Wirkmechanismus

Tubocurarin übt seine neuromuskulär blockierenden Wirkungen aus, indem es die Aktivität von Acetylcholin an postsynaptischen nikotinergen Rezeptoren hemmt. Es wirkt als reversibler kompetitiver Antagonist und reduziert die Wahrscheinlichkeit der Aktivierung durch Acetylcholin und verhindert die Depolarisation der betroffenen Nerven . Dieser Mechanismus unterscheidet Tubocurarin von anderen neuromuskulär blockierenden Mitteln und klassifiziert es als nicht-depolarisierendes neuromuskulär blockierendes Mittel.

Wirkmechanismus

Tubocurarine exerts its neuromuscular blocking effects by inhibiting the activity of acetylcholine at post-synaptic nicotinic receptors. It acts as a reversible competitive antagonist, reducing the probability of activation by acetylcholine and preventing depolarization of the affected nerves . This mechanism distinguishes tubocurarine from other neuromuscular blocking agents and classifies it as a non-depolarizing neuromuscular blocker.

Vergleich Mit ähnlichen Verbindungen

Tubocurarin wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:

Atracurium: Eine Benzylisoquinolinium-Verbindung mit kürzerer Wirkdauer und weniger Nebenwirkungen.

Mivacurium: Eine weitere Benzylisoquinolinium-Verbindung mit schnellem Wirkungseintritt und kurzer Wirkdauer.

Doxacurium: Eine langwirkende Benzylisoquinolinium-Verbindung, die in der klinischen Anästhesie verwendet wird.

Cisatracurium: Ein stabileres und weniger Histamin freisetzendes Derivat von Atracurium.

Diese Verbindungen teilen einen ähnlichen Wirkmechanismus, unterscheiden sich aber in ihren pharmakokinetischen Eigenschaften, was Tubocurarin in seiner Wirkdauer und seinem Nebenwirkungsprofil einzigartig macht.

Eigenschaften

| 107401-64-9 | |

Molekularformel |

C12H13NOS |

Molekulargewicht |

219.3 g/mol |

IUPAC-Name |

1-(1,3-benzothiazol-2-yl)-2-methylbut-3-en-2-ol |

InChI |

InChI=1S/C12H13NOS/c1-3-12(2,14)8-11-13-9-6-4-5-7-10(9)15-11/h3-7,14H,1,8H2,2H3 |

InChI-Schlüssel |

ZAFBZUUDSZICCD-UHFFFAOYSA-N |

SMILES |

CC(CC1=NC2=CC=CC=C2S1)(C=C)O |

Kanonische SMILES |

CC(CC1=NC2=CC=CC=C2S1)(C=C)O |

Synonyme |

2-Benzothiazoleethanol,alpha-ethenyl-alpha-methyl-(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Benzyl-7-(2-ethylsulfonylethyl)-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8567.png)